セファピリンベンザチン

概要

説明

セファピリンベンザチンは、一般的にセファジルという商品名で販売されている、第1世代セファロスポリン系抗生物質です。 これは、注射剤として入手可能であり、グラム陰性菌とグラム陽性菌の両方に対して有効です 。 セファピリンベンザチンは、主に獣医学、特に乳牛の乳房内注入による乳房炎の治療に使用されます .

科学的研究の応用

Cephapirin benzathine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of cephalosporin antibiotics.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Used in veterinary medicine to treat bacterial infections in dairy cows, particularly mastitis.

Industry: Employed in the development of new antibiotic formulations and delivery systems.

作用機序

セファピリンベンザチンの殺菌活性は、細胞壁合成の阻害によるものです。 これは、細菌細胞壁のペニシリン結合タンパク質 (PBP) に結合し、ペプチドグリカン鎖の架橋を阻害します。これは、細胞壁の強度と剛性にとって不可欠です 。これにより、細胞が溶解し、細菌が死滅します。 セファピリンは、ペニシリンよりもβ-ラクタマーゼに対して耐性があり、β-ラクタマーゼ産生菌に対して有効です .

生化学分析

Biochemical Properties

Cephapirin Benzathine exerts its effects by interacting with penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis . By binding to these PBPs, Cephapirin Benzathine inhibits cell wall synthesis, leading to bacterial cell death .

Cellular Effects

Cephapirin Benzathine has a significant impact on various types of cells, particularly bacterial cells. It is effective against gram-negative and gram-positive organisms . Its bactericidal activity results from the inhibition of cell wall synthesis, which leads to high osmotic pressure in the cell and ultimately causes rupture of the cytoplasmic membrane .

Molecular Mechanism

The molecular mechanism of action of Cephapirin Benzathine involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . This binding interaction disrupts the normal function of these proteins, leading to the death of the bacterial cell .

Temporal Effects in Laboratory Settings

Cephapirin Benzathine has been shown to be an effective prolonged therapy treatment for more than 25 years

Dosage Effects in Animal Models

In animal models, specifically cows, Cephapirin Benzathine is used for intramammary treatment of mastitis in dry and lactating cows in recommended doses of 200 to 300 mg/quarter . The benzathine salt is also used for intrauterine treatment of sub-acute and chronic endometritis at a recommended dose of 500 mg/cow .

Metabolic Pathways

The specific metabolic pathways that Cephapirin Benzathine is involved in are not clearly defined in the available literature. It is known that Cephapirin Benzathine is partly plasma-bound .

準備方法

セファピリンベンザチンは、7-アミノセファロスポラン酸 (7-ACA) と 4-ピリジンチオールから合成されます。このプロセスは、アセチルブロミド 7-ACA を、有機アルカリの存在下で 4-ピリジンチオールと反応させてセファピリン酸を得ることを含みます。 次に、これをジベンジルエチレンジアミン酢酸またはジベンジルエチレンジアミンと反応させて、セファピリンベンザチンを形成します 。 反応条件は、通常、0〜50℃の温度と、0.1〜20時間の反応時間を伴います .

化学反応の分析

セファピリンベンザチンは、次のようなさまざまな化学反応を受けます。

酸化: セファピリンは、スルホキシドとスルホンを形成する酸化を受ける可能性があります。

還元: 還元反応は、セファピリンを対応するアルコールに変換できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 これらの反応によって形成される主な生成物は、スルホキシド、スルホン、アルコール、およびさまざまな置換誘導体です .

科学研究への応用

セファピリンベンザチンは、幅広い科学研究への応用を持っています。

化学: セファロスポリン系抗生物質の研究におけるモデル化合物として使用されます。

生物学: 細菌細胞壁合成と耐性機構への影響について調査されています。

類似化合物との比較

セファピリンベンザチンは、次のような他の第1世代セファロスポリンと比較されます。

セファロチン: 同様の活性スペクトルを持っていますが、β-ラクタマーゼの存在下では安定性が低くなります。

セファゾリン: 半減期が長く、特定のグラム陽性菌に対してより効果的です。

セフラジン: 同様の活性を持っていますが、薬物動態が異なります.

生物活性

Cephapirin benzathine is a first-generation cephalosporin antibiotic primarily used in veterinary medicine, particularly for the treatment of mastitis in dairy cows. Its biological activity is characterized by its broad-spectrum antibacterial effects, particularly against gram-positive bacteria. This article delves into the mechanisms of action, pharmacokinetics, efficacy in clinical settings, and relevant case studies.

Cephapirin benzathine functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to compromised cell wall integrity, resulting in bacterial lysis and death. The compound's low solubility in water allows for prolonged release and sustained therapeutic levels in the target tissues, particularly in the non-lactating mammary glands of cows .

Pharmacokinetics

The pharmacokinetic profile of cephapirin benzathine indicates that it is poorly absorbed when administered orally; however, its intramammary infusion results in effective concentrations within the mammary secretions. Studies have shown that cephapirin can be detected in mammary secretions for up to five weeks post-treatment, maintaining levels above the minimum inhibitory concentration (MIC) for significant durations .

Table 1: Pharmacokinetic Data of Cephapirin Benzathine

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₄H₃₄N₆O₁₂S₄ · C₁₆H₂₀N₂ |

| Solubility | Practically insoluble in water |

| Duration of Action | Up to 5 weeks |

| Therapeutic Concentration | Above MIC for 4 weeks |

Efficacy and Clinical Applications

Cephapirin benzathine is primarily indicated for the treatment of mastitis caused by susceptible organisms such as Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains. The product "ToMORROW" is commonly used for intramammary infusion during the dry period of lactation .

Case Studies

- Treatment of Mastitis : A study evaluated the efficacy of a dry cow product containing 300 mg of cephapirin benzathine on pregnant Jersey heifers with experimentally induced Staphylococcus aureus mastitis. Results showed that cephapirin effectively eliminated infections and maintained therapeutic concentrations above MIC for up to four weeks post-treatment .

- Endometritis Management : In a field trial involving dairy cows diagnosed with clinical endometritis, treatment with 500 mg of cephapirin benzathine intrauterine significantly reduced the time to pregnancy compared to untreated controls, indicating its role in reproductive health management .

Safety Profile and Toxicology

Toxicological assessments indicate that while cephapirin benzathine is generally safe when used as directed, adverse effects such as vomiting and changes in body weight have been observed at higher doses in canine studies . Long-term studies have also noted reversible alterations to white blood cells and inflammation of blood vessels in treated animals .

Table 2: Summary of Toxicological Findings

| Study Type | Observations |

|---|---|

| Acute Toxicity | Vomiting in dogs at high doses |

| Subchronic Studies | Anemia and increased organ weights noted |

| Reproductive Studies | No adverse effects on fetal development |

特性

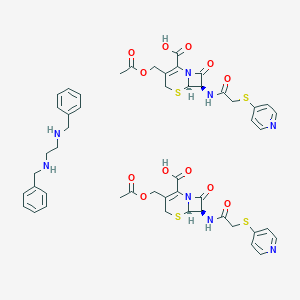

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHKOXGROZNHHG-RACYMRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1087.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97468-37-6 | |

| Record name | Cephapirin benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEPHAPIRIN BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cephapirin benzathine exert its antibacterial effect?

A1: Cephapirin benzathine, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells, disrupting the transpeptidation process crucial for peptidoglycan cross-linking. This weakens the cell wall, ultimately leading to bacterial lysis and death.

Q2: What is the molecular formula and weight of cephapirin benzathine?

A2: Cephapirin benzathine has a molecular formula of C30H38N6O10S2 and a molecular weight of 698.8 g/mol. []

Q3: How does cephapirin benzathine perform in milk matrices?

A3: Studies indicate that whole milk or reconstituted whole milk can effectively substitute for raw bovine milk when assessing the solubility of cephapirin benzathine intended for intramammary administration. This is crucial as it offers a practical alternative to raw milk for solubility testing. []

Q4: Are there methods to reduce antibiotic residues in milk after cephapirin treatment?

A4: Research suggests that adding β-cyclodextrin (β–CD) to milk contaminated with cephapirin sodium or cephapirin benzathine can help reduce antibiotic residues. Optimized β-CD crystallization conditions led to reduced antibiotic concentrations in the supernatant, highlighting a potential method for residue reduction. []

Q5: How is cephapirin benzathine absorbed and distributed in dairy goats?

A5: Following intramammary administration in goats, cephapirin benzathine achieves a mean maximum plasma concentration (Cmax) of 0.073 μg/mL at approximately 7 hours post-administration. The area under the plasma concentration curve (AUClast) is 1.06 h × μg/mL, and the mean residence time until the final sampling point (MRTlast) is 13.55 hours. []

Q6: How do the pharmacokinetics of cephapirin benzathine and cloxacillin benzathine compare in goats?

A6: While both are formulated with benzathine salts, their pharmacokinetic profiles differ significantly. Cephapirin benzathine exhibits a shorter mean terminal half-life (T½) of 6.98 h compared to 77.45 h for cloxacillin benzathine. AUC and MRTlast also differ significantly between the two drugs. []

Q7: What is the efficacy of cephapirin benzathine in treating Staphylococcus aureus mastitis in dairy cows?

A7: Studies have shown varying efficacy of cephapirin benzathine against Staphylococcus aureus mastitis. While one study showed comparable cure rates to tilmicosin intramammary infusion, [] another found no significant improvement in cure rates when systemic oxytetracycline was added to cephapirin benzathine treatment. []

Q8: Can cephapirin benzathine be used to treat subclinical endometritis in buffaloes?

A8: Research indicates that a single intrauterine dose of cephapirin benzathine administered to buffaloes with subclinical endometritis at 40 days postpartum led to a higher recovery rate compared to untreated animals. Although bacterial clearance rates didn't differ significantly, treated animals experienced a shorter interval to conception, suggesting potential benefits for reproductive performance. []

Q9: How effective is cephapirin benzathine in treating subclinical mastitis in water buffaloes?

A9: A retrospective study found a 65.67% cure rate for subclinical mastitis in water buffaloes treated with various antibiotics, with cloxacillin benzathine demonstrating the highest efficacy (47.56%), followed by cephapirin benzathine (16.42%). [] This suggests cephapirin benzathine might be less effective than other treatment options for this condition.

Q10: How does cephapirin benzathine compare to other dry cow mastitis preparations?

A13: A large clinical trial comparing cephapirin benzathine (ToMORROW®) with ceftiofur hydrochloride (Spectramast DC) and penicillin G/dihydrostreptomycin (Quartermaster) found no significant differences in efficacy regarding quarter-level outcomes like the prevalence of intramammary infections post-calving, cure of pre-existing infections, prevention of new infections during the dry period, and risk for clinical mastitis. [, ]

Q11: Have there been studies on the systemic use of antibiotics for dry cow therapy?

A14: Research from the past explored systemic antibiotic treatments for mastitis. One study found that subcutaneous administration of norfloxacin nicotinate was more effective in eliminating Staphylococcus aureus intramammary infections in dry cows than intramuscular oxytetracycline or intramammary cephapirin benzathine. [] This highlights the evolution of dry cow therapy approaches.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。